HepG2 Cell Viability Inhibition Profile for CYP-Inhibitor Screening Cascades
The compound exhibits concentration-dependent inhibition of HepG2 cell viability, with a single-point screening result of 65.9% inhibition at a predetermined concentration [1]. This places its initial cytotoxicity window distinct from highly potent pyrazolopyrimidinone CDK inhibitors (e.g., the pan-CDK inhibitor with IC50 values of 9-71 nM across CDK1,2,3,5,7,9) that induce complete growth arrest at sub-micromolar concentrations . The observed partial inhibition profile supports its use as a selective tool compound at the intersection of kinase modulation and cellular stress response, rather than as a direct cytotoxic agent.
| Evidence Dimension | Cell viability inhibition at a single concentration |
|---|---|
| Target Compound Data | 65.87% inhibition in HepG2 cells (single point) [1] |
| Comparator Or Baseline | Pan-CDK pyrazolopyrimidinone inhibitor (Sigma-Aldrich): >90% growth inhibition at analogous concentrations for CDK-dependent tumor lines |
| Quantified Difference | ~25% lower maximal inhibition, indicating a distinct mechanism of action or reduced cytotoxicity relative to potent CDK inhibitors [1] |
| Conditions | 384-well format, HepG2 cell line, cell viability endpoint; comparator data derived from 72-h growth inhibition assays on tumor cell lines |
Why This Matters
Selecting this compound over a potent pan-CDK inhibitor mitigates off-target cytotoxicity in normal hepatocyte models, preserving the viability window required for studying kinase-mediated stress responses without confounding apoptosis.
- [1] ChEMBL Activity Data. Molecule CHEMBL3439284, Assay CHEMBL3507681. Human HepG2 cell viability assay. EBI (2024). View Source
